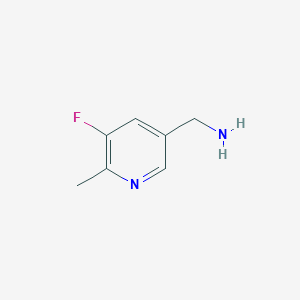

(5-Fluoro-6-methylpyridin-3-YL)methanamine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Synthetic Organic Chemistry

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has a profound impact on their chemical and physical properties. nih.gov Fluorine's high electronegativity can significantly alter the electron distribution within the pyridine ring, influencing its reactivity and the basicity of the nitrogen atom. This modification can lead to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov

The introduction of a fluorine atom can also modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. rsc.org In medicinal chemistry, the strategic placement of fluorine can lead to improved binding affinity with biological targets and enhanced membrane permeability. rsc.org Consequently, fluorinated pyridines are prevalent in a wide array of pharmaceuticals and agrochemicals. uni-muenster.demdpi.com Research has shown that fluorinated heterocycles are key components in many FDA-approved drugs. mdpi.com

Overview of Aminomethyl Pyridines as Essential Building Blocks

Aminomethyl pyridines are a class of compounds that serve as crucial intermediates and building blocks in the synthesis of more complex molecules. The aminomethyl group (-CH2NH2) provides a reactive handle for a variety of chemical transformations, allowing for the construction of larger molecular scaffolds. These compounds are particularly significant in medicinal chemistry, where the pyridine ring can act as a bioisostere for other aromatic systems, and the amino group can participate in key hydrogen bonding interactions with biological targets. researchgate.net

The development of novel synthetic methods to access diverse aminomethyl pyridine derivatives is an active area of research. These building blocks are instrumental in creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.netresearchgate.net

Historical Context and Evolution of Research on Pyridin-3-yl Methanamines

The study of pyridine and its derivatives dates back to the 19th century, with the first synthesis of pyridine itself reported in 1876. nih.gov Over the decades, research into the functionalization of the pyridine ring has led to the development of a vast array of derivatives with diverse applications. researchgate.net

Pyridin-3-yl methanamines, also known as 3-picolylamines, have emerged as important pharmacophores. Their synthesis and incorporation into larger molecules have been a subject of ongoing research. Early synthetic methods often involved multi-step processes with harsh conditions. However, the evolution of synthetic organic chemistry has brought forth more efficient and selective methods for their preparation. These advancements have been crucial for the exploration of pyridin-3-yl methanamines in various therapeutic areas, including their use in the development of enzyme inhibitors and receptor modulators. The continuous development of synthetic strategies for these compounds underscores their enduring importance in medicinal chemistry. benthamscience.comnih.gov

Detailed Research Findings

Physicochemical Properties of (5-Fluoro-6-methylpyridin-3-YL)methanamine and Related Compounds

| Property | (5-Fluoro-6-methylpyridin-3-YL)methanamine dihydrochloride (B599025) | (6-Fluoropyridin-3-yl)methanamine | (5-Fluoro-6-methoxypyridin-3-yl)methanamine |

| CAS Number | Not Available bldpharm.com | 205744-17-8 ambeed.com | 1211532-92-1 chemscene.com |

| Molecular Formula | C₇H₁₁Cl₂FN₂ bldpharm.com | C₆H₇FN₂ ambeed.com | C₇H₉FN₂O chemscene.com |

| Molecular Weight | 213.08 g/mol bldpharm.com | 126.13 g/mol ambeed.com | 156.16 g/mol chemscene.com |

| Physical Form | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in polar solvents | Data not available |

| Melting Point | Not extensively documented | Not extensively documented | Data not available |

Note: Data for related compounds are provided for context and comparison.

Computational Data for Related Pyridine Derivatives

| Property | (6-Fluoropyridin-3-yl)methanamine hydrochloride nih.gov | [5-(Fluoromethyl)pyridin-3-yl]methanamine nih.gov |

| Molecular Weight | 162.59 g/mol | 140.16 g/mol |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Data not available |

| Hydrogen Bond Donor Count | Data not available | 1 |

| Hydrogen Bond Acceptor Count | Data not available | 3 |

| Rotatable Bond Count | Data not available | Data not available |

Note: Computational data provides theoretical insights into the molecular properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(5-fluoro-6-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,3,9H2,1H3 |

InChI Key |

HVBXIFOILXFCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)CN)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 6 Methylpyridin 3 Yl Methanamine

Reactions Involving the Primary Amine Moiety (e.g., acylation, alkylation)

The primary amine group in (5-Fluoro-6-methylpyridin-3-YL)methanamine serves as a key reactive site for a variety of functionalization reactions. As a nucleophile, it readily participates in reactions such as acylation and alkylation, allowing for the introduction of a wide array of substituents.

Acylation: The primary amine can be acylated to form amides. For instance, reaction with acetic anhydride or acetyl chloride in the presence of a base would yield N-((5-fluoro-6-methylpyridin-3-yl)methyl)acetamide. This transformation is fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.

Alkylation: The nitrogen atom of the primary amine can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl groups onto the nitrogen, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Such modifications are crucial for exploring the structure-activity relationships of pharmaceutical candidates.

Regioselective Reactions on the Fluoropyridine Ring System

The fluorine atom and the methyl group on the pyridine (B92270) ring of (5-Fluoro-6-methylpyridin-3-YL)methanamine significantly influence the regioselectivity of reactions on the aromatic core. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution reactions on fluoropyridines are generally faster than on their chloro- or bromo-analogs. nih.govacs.org The position of substitution is directed by the existing substituents. In the case of a 5-fluoro-6-methylpyridine system, the fluorine at the 5-position can be displaced by various nucleophiles. The outcome of such reactions is also influenced by the electronic effects of the other substituents on the ring.

Formation of Complex Molecular Architectures through Derivatization (e.g., amide coupling)

The primary amine of (5-Fluoro-6-methylpyridin-3-YL)methanamine is a versatile handle for the construction of more complex molecular architectures, most notably through amide coupling reactions. This reaction, often facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), allows for the formation of an amide bond with a wide range of carboxylic acids. This strategy is extensively used in the synthesis of biologically active compounds. For example, the coupling of a primary amine with a carboxylic acid is a key step in the synthesis of many pharmaceutical drugs.

A general representation of an amide coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

|---|---|---|---|

| (5-Fluoro-6-methylpyridin-3-YL)methanamine | R-COOH | HATU, DIPEA | N-((5-fluoro-6-methylpyridin-3-yl)methyl)-R-amide |

Table 1: General Scheme for Amide Coupling Reaction.

Catalyst-Mediated Transformations and Cross-Coupling Reactions

Catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the functionalization of pyridine rings. While direct cross-coupling of the C-H bonds of the pyridine ring in (5-Fluoro-6-methylpyridin-3-YL)methanamine is conceivable, a more common strategy involves the conversion of one of the substituents into a group suitable for cross-coupling, such as a halide or a boronic ester.

For instance, if a bromo or iodo substituent were present on the pyridine ring, it could participate in Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of derivatives. The fluorine atom can also participate in some cross-coupling reactions, although this is less common than with heavier halogens.

| Reaction Type | Catalyst | Reactants | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst | Aryl/vinyl boronic acid + Halogenated pyridine | Aryl/vinyl substituted pyridine |

| Buchwald-Hartwig Amination | Pd catalyst | Amine + Halogenated pyridine | Aminated pyridine |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Functionalized Pyridines.

Spectroscopic and Analytical Data for (5-Fluoro-6-methylpyridin-3-YL)methanamine Not Publicly Available

A comprehensive search for detailed spectroscopic and analytical data for the chemical compound (5-Fluoro-6-methylpyridin-3-YL)methanamine has concluded that the specific experimental data required for a full characterization article is not available in the public domain. While the existence of the compound and its dihydrochloride (B599025) salt is confirmed through various chemical supplier databases, the detailed analytical results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not disclosed in published literature or technical data sheets.

Efforts to locate experimental data for the structural elucidation and analysis of (5-Fluoro-6-methylpyridin-3-YL)methanamine, as outlined in the requested article structure, did not yield specific results. The required information includes:

¹H NMR (Proton Nuclear Magnetic Resonance) data: Chemical shifts, coupling constants, and signal multiplicities for the proton nuclei.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data: Chemical shifts for the different carbon environments within the molecule.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) data: The characteristic chemical shift for the fluorine atom on the pyridine ring.

HRMS (High-Resolution Mass Spectrometry) data: The exact mass of the molecular ion, which confirms the elemental composition.

LC-MS (Liquid Chromatography-Mass Spectrometry) data: Information on the compound's retention time and its mass-to-charge ratio, crucial for its identification in mixtures.

Searches for this information in scientific databases, patent literature, and among chemical vendors have only provided data for analogous but structurally distinct compounds. These include related fluorinated pyridines and other pyridine methanamine derivatives. While this information can offer general estimations of where spectral signals might appear, it is not a substitute for the specific experimental data of the compound . Without this data, a scientifically accurate and detailed article with the requested data tables cannot be generated.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Fluoro 6 Methylpyridin 3 Yl Methanamine

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the purity assessment of (5-Fluoro-6-methylpyridin-3-YL)methanamine are not detailed in the public domain. Typically, an HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (like acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector at a wavelength where the compound exhibits significant absorbance. However, without experimental data, parameters such as the exact mobile phase composition, flow rate, column temperature, and retention time cannot be provided.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, specific UPLC methods for the separation and analysis of (5-Fluoro-6-methylpyridin-3-YL)methanamine are not publicly available. UPLC, a higher-resolution version of HPLC, would employ sub-2 µm particle columns for faster and more efficient separations. The principles of separation would be analogous to HPLC, but with optimized parameters for the UPLC system. The lack of available data precludes the presentation of a specific UPLC method.

Vibrational and Electronic Spectroscopy Techniques

Infrared (IR) Spectroscopy

No published IR spectra for (5-Fluoro-6-methylpyridin-3-YL)methanamine were found. A theoretical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyridine (B92270) ring (approximately 1400-1600 cm⁻¹), and C-F stretching (usually in the 1000-1400 cm⁻¹ region). Without an actual spectrum, the precise wavenumbers and intensities of these bands cannot be reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no publicly available UV-Vis spectroscopic data for (5-Fluoro-6-methylpyridin-3-YL)methanamine. A UV-Vis spectrum would be expected to display absorption maxima (λmax) corresponding to the electronic transitions within the fluorinated pyridine ring. The exact position and molar absorptivity of these peaks are dependent on the solvent used and the specific electronic structure of the molecule. This information is not present in the reviewed literature.

Computational and Theoretical Investigations of 5 Fluoro 6 Methylpyridin 3 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For (5-Fluoro-6-methylpyridin-3-YL)methanamine, DFT calculations could elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

DFT studies on substituted pyridines have been successfully used to predict their nucleophilicity by analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rsc.org

For (5-Fluoro-6-methylpyridin-3-YL)methanamine, DFT calculations would likely show the influence of the electron-withdrawing fluorine atom and the electron-donating methyl and methanamine groups on the electron density of the pyridine (B92270) ring. This would involve mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. Such calculations, often performed using basis sets like 6-311G+(d,p), provide a detailed picture of the molecule's electronic landscape. ias.ac.in

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations can model the physical movement of atoms and molecules over time, providing insights into the conformational dynamics of (5-Fluoro-6-methylpyridin-3-YL)methanamine. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution.

MD studies on similar molecules, like pyridine derivatives, have been used to investigate their interactions with solvents and biological macromolecules. researchgate.netcapes.gov.br For (5-Fluoro-6-methylpyridin-3-YL)methanamine, MD simulations could reveal the preferred conformations of the methanamine side chain and how its rotation is influenced by the substituents on the pyridine ring. The simulations can also shed light on the formation of intermolecular hydrogen bonds between the amine group and solvent molecules. researchgate.net

By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can understand its flexibility and how it might adapt its shape to bind to a biological target, such as an enzyme's active site. researchgate.net These simulations often employ force fields like OPLS (Optimized Potentials for Liquid Simulations) to define the interactions between atoms. researchgate.net

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. For (5-Fluoro-6-methylpyridin-3-YL)methanamine, theoretical calculations can help in assigning spectral peaks to specific molecular vibrations or chemical environments.

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. nih.gov This can help in identifying the characteristic stretching and bending modes of the various functional groups, such as the N-H and C-F bonds. Comparing the computed spectrum with experimental data can confirm the molecule's structure. acs.org

Similarly, computational methods can predict the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predictions are based on calculating the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. For instance, the ¹⁹F NMR chemical shift would be particularly informative about the electronic effects of the substituents on the pyridine ring.

Analysis of Quantum Chemical Descriptors and Their Significance

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that helps in predicting its physicochemical properties and biological activity. For (5-Fluoro-6-methylpyridin-3-YL)methanamine, these descriptors can be calculated to provide a quantitative assessment of its characteristics.

Key descriptors include:

Topological Polar Surface Area (TPSA): This descriptor is related to the molecule's polarity and its ability to permeate biological membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's hydrophilicity or hydrophobicity.

Hydrogen Bond Donors and Acceptors: The number of sites in the molecule that can donate or accept a hydrogen bond, which is crucial for its interaction with biological targets.

Rotatable Bonds: The number of bonds that can rotate freely, which is an indicator of the molecule's conformational flexibility.

| Descriptor | Value | Significance |

| Molecular Weight | 126.13 g/mol | The mass of one mole of the compound. |

| XLogP3 | 0.1 | Indicates the molecule's relative solubility in lipids versus water. A low value suggests higher water solubility. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O, F). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms with lone pairs that can accept a hydrogen bond. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, indicating some conformational flexibility. |

| Topological Polar Surface Area | 38.9 Ų | A measure of the surface area that is polar, which influences cell permeability. |

Data for the analogous compound (6-fluoropyridin-3-yl)methanamine, sourced from PubChem.

These descriptors are instrumental in medicinal chemistry for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Theoretical Insights into Reaction Mechanisms and Reactivity Profiles

Theoretical chemistry provides powerful tools to explore the reaction mechanisms and reactivity of molecules like (5-Fluoro-6-methylpyridin-3-YL)methanamine. The presence of a fluorine atom, a methyl group, and a methanamine group on the pyridine ring creates a unique electronic environment that dictates its reactivity.

The fluorine atom, being highly electronegative, generally makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it. acs.org Conversely, the electron-donating methyl and methanamine groups would favor electrophilic substitution. DFT calculations can be employed to model the transition states and reaction pathways for various potential reactions. This allows for the determination of activation energies, which can predict the feasibility and regioselectivity of a reaction. mdpi.com

Studies on the fluorination of substituted pyridines have shown that the site of reaction is highly dependent on the electronic nature of the other substituents present. nih.gov For (5-Fluoro-6-methylpyridin-3-YL)methanamine, theoretical investigations could predict the most likely sites for further functionalization, guiding synthetic efforts. uni-muenster.de

Utility of 5 Fluoro 6 Methylpyridin 3 Yl Methanamine As a Key Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active compounds. The (5-Fluoro-6-methylpyridin-3-YL)methanamine molecule serves as a crucial building block in the synthesis of more complex nitrogen-containing heterocyclic scaffolds. The primary amine of the methanamine group offers a reactive handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the facile linkage of the fluoromethylpyridine core to other molecular fragments, enabling the construction of diverse and complex heterocyclic systems. The inherent asymmetry and specific substitution pattern of the pyridine (B92270) ring also provide opportunities for creating compounds with well-defined three-dimensional structures, a critical aspect in modern drug design.

Application in the Development of Bioactive Molecules

The versatility of (5-Fluoro-6-methylpyridin-3-YL)methanamine as a synthetic intermediate is underscored by its application in the development of a range of bioactive molecules targeting different biological pathways implicated in various diseases.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, and its antagonists are being investigated for the treatment of chronic inflammatory and neurodegenerative diseases. nih.govrjpbr.com The synthesis of potent P2X7 receptor antagonists has been shown to utilize intermediates structurally related to (5-Fluoro-6-methylpyridin-3-YL)methanamine. For instance, the development of 1-benzyl-5-aryltetrazoles as P2X7 antagonists involved extensive structure-activity relationship (SAR) studies around the benzyl (B1604629) moiety, where substituted pyridinylmethyl groups were explored. nih.gov The fluorinated pyridine core of (5-Fluoro-6-methylpyridin-3-YL)methanamine can be incorporated to modulate the physicochemical properties and biological activity of the resulting antagonists. The amine functionality allows for its coupling to the core heterocyclic structure of the antagonist, making it an important building block in the synthesis of this class of therapeutic agents.

| Intermediate Application | Target Receptor | Therapeutic Area | Key Synthetic Reaction |

| (5-Fluoro-6-methylpyridin-3-YL)methanamine | P2X7 Receptor | Inflammatory Diseases, Neuropathic Pain | Amide bond formation |

Phosphodiesterase 10 (PDE10) is an enzyme highly expressed in the brain, and its inhibitors are being pursued as potential treatments for neuropsychiatric disorders such as schizophrenia and Huntington's disease. nih.govnih.gov The development of potent and selective PDE10A inhibitors has highlighted the importance of heterocyclic scaffolds, including those containing fluorinated pyridine rings. nih.gov For example, a series of fluorine-containing PDE10A inhibitors based on a quinoline (B57606) scaffold were synthesized to improve metabolic stability. nih.gov While a direct synthesis from (5-Fluoro-6-methylpyridin-3-YL)methanamine is not explicitly detailed in the provided literature, the recurring presence of the fluoromethylpyridine moiety in potent PDE10A inhibitors suggests its value as a precursor. The aminomethyl group can be used to link the pyridine ring to the core structure of the inhibitor, and the fluorine and methyl substituents can be optimized to enhance potency and selectivity. The SAR of PDE10 inhibitors often focuses on the interactions of the heterocyclic core with key residues in the enzyme's active site, such as tyrosine, where the nitrogen of the pyridine ring can act as a hydrogen bond acceptor. researchgate.net

| Intermediate Application | Target Enzyme | Therapeutic Area | Key Structural Feature |

| (5-Fluoro-6-methylpyridin-3-YL)methanamine | Phosphodiesterase 10 (PDE10) | Neuropsychiatric Disorders | Fluoromethylpyridine Core |

Bacterial phosphopantetheinyl transferases (PPTases) are essential enzymes for the biosynthesis of fatty acids and polyketides, making them attractive targets for the development of novel antibiotics. nih.gov Research into inhibitors of Mycobacterium tuberculosis PptT has explored various heterocyclic scaffolds. One study reported on the development of 2,6-diaminopyridine (B39239) scaffolds as active PptT inhibitors, which are structurally related to (5-Fluoro-6-methylpyridin-3-YL)methanamine. Although a direct synthetic application of the title compound has not been explicitly documented in the provided search results, its structural features make it a plausible building block for this class of inhibitors. The aminomethyl group could be incorporated into a larger scaffold designed to mimic the natural substrate of the enzyme, while the fluorinated pyridine ring could enhance binding affinity and pharmacokinetic properties.

| Intermediate Application | Target Enzyme | Therapeutic Area | Potential Scaffold |

| (5-Fluoro-6-methylpyridin-3-YL)methanamine | Bacterial Phosphopantetheinyl Transferase (PPTase) | Antibacterials | Substituted Pyridine Derivatives |

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a key target for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome. nih.govnih.govresearchgate.net (5-Fluoro-6-methylpyridin-3-YL)methanamine and its isomers are valuable intermediates in the synthesis of mGlu5 negative allosteric modulators (NAMs). For example, the synthesis of potent mGlu5 NAMs has been described where a (5-fluoropyridin-2-yl)methanamine (B591758) was coupled with a carboxylic acid to form a key amide bond. nih.gov In another study, the development of novel mGlu5 NAMs with a 6-methylpicolinamide core demonstrated that the nature of the amide tail, which could be derived from an aminomethylpyridine like the title compound, is crucial for activity. acs.org The fluorine atom on the pyridine ring was shown to be a key feature for achieving high potency. acs.org

| Intermediate Application | Target Receptor | Therapeutic Area | Resulting Compound Class |

| (5-Fluoro-6-methylpyridin-3-YL)methanamine | mGlu5 | CNS Disorders | Negative Allosteric Modulators (NAMs) |

Integration into Structure-Activity Relationship (SAR) Studies for Lead Optimization

The systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity (SAR) is a cornerstone of drug discovery. (5-Fluoro-6-methylpyridin-3-YL)methanamine provides a platform for such studies due to its modifiable functional groups.

In the context of mGlu5 allosteric modulators , SAR studies have revealed the critical importance of the substituents on the pyridine ring. For instance, in a series of picolinamide-based NAMs, the presence and position of a methyl group on the pyridine core were found to be significant for potency. acs.org Furthermore, the introduction of a fluorine atom on the pyridine amide tail was shown to be beneficial for activity. acs.org The replacement of the 6-methyl group on the picolinamide (B142947) core with a difluoromethyl group led to a decrease in mGlu5 potency, indicating that subtle changes to this position have a significant impact. acs.org

For P2X7 receptor antagonists , SAR studies on related compounds have focused on modifications of the benzyl group in 1-benzyl-5-aryltetrazoles. nih.gov The use of (5-Fluoro-6-methylpyridin-3-YL)methanamine allows for the introduction of a substituted pyridinylmethyl group, enabling the exploration of how changes in the electronic and steric properties of this moiety affect antagonist activity. The fluorine atom can influence pKa and lipophilicity, while the methyl group can probe steric pockets within the receptor's binding site. nih.govrjpbr.com

While direct SAR studies for bacterial phosphopantetheinyl transferase inhibitors using the title compound are not available in the provided literature, the general principles of lead optimization suggest that the fluoromethylpyridine moiety would be a key area for modification. Varying the position of the fluorine and methyl groups, or replacing them with other substituents, would allow for a systematic exploration of the chemical space to identify compounds with improved potency and selectivity.

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Methylpyridin 3 Yl Methanamine Research

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For (5-Fluoro-6-methylpyridin-3-YL)methanamine and related pyridine (B92270) derivatives, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable practices.

Key areas of innovation include:

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that minimizes waste by avoiding the need for pre-functionalized starting materials. acs.org Research into selective C-H activation of the pyridine ring could offer a more atom-economical synthesis of the target molecule and its analogues.

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to batch processes. Applying flow chemistry to the synthesis of fluorinated pyridines can lead to higher yields, reduced reaction times, and better process control.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Future research may explore engineered enzymes for the asymmetric synthesis of chiral derivatives of (5-Fluoro-6-methylpyridin-3-YL)methanamine, a crucial aspect for pharmaceutical applications.

Water as a Solvent: Shifting from organic solvents to water is a cornerstone of green chemistry. The development of water-soluble catalysts and reaction conditions for pyridine synthesis, such as manganese-catalyzed oxidation, is a promising area of investigation. rsc.org

A comparison of potential synthetic approaches is outlined below:

| Approach | Advantages | Challenges |

| Traditional Synthesis | Established procedures | Use of hazardous reagents, multiple steps, potential for low yield |

| C-H Activation | Atom economy, reduced waste | Regioselectivity control, catalyst development |

| Flow Chemistry | Scalability, safety, efficiency | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability, substrate scope |

| Aqueous Synthesis | Environmentally friendly, low cost | Solubility of reactants, catalyst stability in water |

Exploration of Novel Functionalization and Derivatization Pathways

The inherent reactivity of the pyridine ring and the primary amine group in (5-Fluoro-6-methylpyridin-3-YL)methanamine provides ample opportunities for creating a diverse library of new chemical entities.

Future research in this area will likely pursue:

Late-Stage Functionalization: This strategy involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Techniques like C-H fluorination using reagents like silver(II) fluoride (B91410) (AgF2) could be employed to introduce additional fluorine atoms or other functional groups. acs.orgnih.govresearchgate.net

Derivatization of the Amino Group: The primary amine is a key functional handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination. These reactions can be used to attach various pharmacophores or link the molecule to larger structures.

Regioselective Functionalization: Developing methods to selectively introduce substituents at specific positions on the pyridine ring is crucial for fine-tuning the molecule's properties. uni-muenster.de For instance, methods for selective meta-difluoromethylation of pyridines could be adapted to create novel analogues. uni-muenster.de

Potential derivatization strategies and their applications are summarized in the following table:

| Functionalization Site | Reaction Type | Potential Application |

| Pyridine Ring (C-H bonds) | C-H Fluorination/Substitution | Modulation of electronic properties, metabolic stability. acs.orgnih.gov |

| Pyridine Ring (C-H bonds) | Difluoromethylation | Enhancement of drug-like properties. uni-muenster.de |

| Methanamine Group (-NH2) | Acylation/Amidation | Creation of prodrugs, linking to biomolecules. |

| Methanamine Group (-NH2) | Reductive Amination | Introduction of diverse substituents for SAR studies. |

Advanced Applications in Rational Drug Design and Discovery

Fluorinated pyridine scaffolds are prevalent in many pharmaceuticals due to the ability of fluorine to modulate key properties like metabolic stability, binding affinity, and bioavailability. nih.govacs.org (5-Fluoro-6-methylpyridin-3-YL)methanamine is a prime candidate for use as a building block in the design of new therapeutic agents.

Emerging research applications include:

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. This compound could serve as a starting point for developing new inhibitors targeting specific kinases involved in cancer progression.

CNS-Penetrant Agents: The inclusion of fluorine can enhance a molecule's ability to cross the blood-brain barrier. This makes the scaffold particularly interesting for designing drugs targeting central nervous system disorders. Researchers have successfully designed CNS-penetrant PARP-1 inhibitors using a fluorinated pyridine core. medchemica.com

Inhibitors of the Hippo Signaling Pathway: This pathway is crucial in regulating cell growth, and its dysregulation is implicated in cancer. Structure-based drug design using scaffolds like (5-Fluoro-6-methylpyridin-3-YL)methanamine could lead to potent and selective inhibitors of key proteins in this pathway, such as TEAD1. nih.gov

Antimicrobial Agents: The pyridine moiety is found in many natural and synthetic antimicrobial compounds. Derivatives of this compound could be explored for their potential as novel antibiotics or antifungals.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique electronic and structural features of (5-Fluoro-6-methylpyridin-3-YL)methanamine also make it an attractive component for advanced materials.

Future interdisciplinary research could focus on:

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the emissive and charge-transport layers of OLEDs due to their electronic properties and stability. This compound could be incorporated into new materials for more efficient and durable displays.

Supramolecular Assemblies: The pyridine nitrogen can coordinate with metal ions, and the amine group can form hydrogen bonds. rsc.orgnih.gov These non-covalent interactions can be exploited to construct well-defined, self-assembled structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. rsc.org Such materials have potential applications in gas storage, catalysis, and sensing.

Functional Polymers: By incorporating this compound as a monomer into a polymer chain, new materials with tailored properties can be created. For example, pyridine-containing polymers can be blended with metal salts to create metallo-supramolecular materials with tunable physical properties. acs.org

The table below outlines potential applications in materials science:

| Research Area | Key Feature of Compound | Potential Application |

| OLEDs | Fluorinated aromatic structure | Emissive or charge-transport layers |

| Supramolecular Chemistry | Metal coordination, hydrogen bonding | Building block for MOFs, molecular switches. rsc.orgnih.gov |

| Functional Polymers | Reactive amine and pyridine groups | Monomer for creating polymers with tunable properties. acs.org |

Q & A

Q. Advanced

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with trifluoromethyl to enhance lipophilicity and target binding ).

- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases or GSK-3β) .

- Prodrug design : Introduce labile groups (e.g., tert-butoxycarbonyl) to improve membrane permeability and site-specific release .

How does the presence of fluorine and methyl groups influence the physicochemical properties of (5-Fluoro-6-methylpyridin-3-YL)methanamine?

Q. Basic

- Fluorine : Increases electronegativity, enhancing hydrogen bonding and metabolic stability. Reduces basicity of the amine group (pKa ~8.5) .

- Methyl group : Adds steric bulk, improving lipophilicity (logP ~1.2) and membrane permeability. May stabilize π-π stacking in receptor binding .

What computational methods are recommended for predicting the interaction mechanisms of (5-Fluoro-6-methylpyridin-3-YL)methanamine with biological targets?

Q. Advanced

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular dynamics simulations : Model binding stability in aqueous environments (e.g., Desmond or GROMACS) .

- Pharmacophore modeling : Align with known inhibitors (e.g., kinase inhibitors) to predict competitive binding .

What are the key considerations when designing in vitro assays to evaluate the biological activity of (5-Fluoro-6-methylpyridin-3-YL)methanamine?

Q. Basic

- Cell lines : Use target-specific models (e.g., cancer cell lines for cytotoxicity assays).

- Dose range : Test 0.1–100 µM concentrations to establish IC values.

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .

How can structural analogs of (5-Fluoro-6-methylpyridin-3-YL)methanamine be systematically explored to improve pharmacological properties?

Q. Advanced

- Combinatorial libraries : Synthesize derivatives with varied substituents (e.g., methoxy, chloro, or trifluoromethyl groups) .

- In vitro screening : Prioritize analogs showing >50% inhibition in primary assays.

- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.